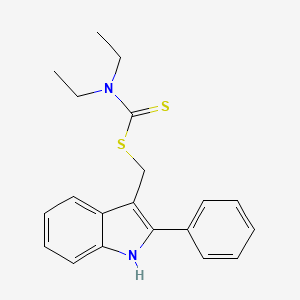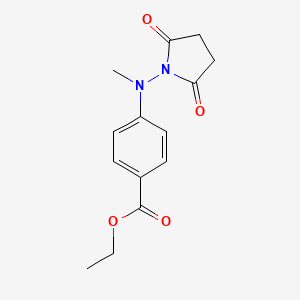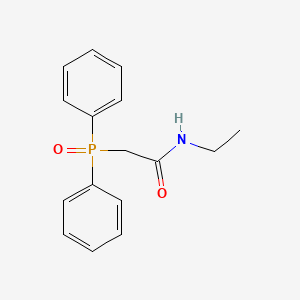
Acetamide, 2-(diphenylphosphinyl)-N-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphoryl)-N-ethylacetamide is an organic compound that features a phosphoryl group attached to an acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diphenylphosphoryl)-N-ethylacetamide typically involves the reaction of 2-(diphenylphosphoryl)acetic acid with phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with an ethylamine derivative in the presence of a base such as triethylamine to yield the target compound . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
While specific industrial production methods for 2-(diphenylphosphoryl)-N-ethylacetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphoryl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Diphenylphosphoryl)-N-ethylacetamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s phosphoryl group can interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 2-(diphenylphosphoryl)-N-ethylacetamide involves its interaction with molecular targets through its phosphoryl and acetamide groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways . The compound’s ability to form hydrogen bonds and participate in coordination chemistry is central to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[2-(diphenylphosphoryl)ethyl]acetamide
- N-butyl-N-[2-(diphenylphosphoryl)ethyl]acetamide
- N-octyl-N-[2-(diphenylphosphoryl)ethyl]acetamide
Uniqueness
2-(Diphenylphosphoryl)-N-ethylacetamide is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with other molecules. Compared to its analogs, the ethyl group may provide distinct steric and electronic effects, making it suitable for specific applications in research and industry .
Properties
CAS No. |
117107-52-5 |
|---|---|
Molecular Formula |
C16H18NO2P |
Molecular Weight |
287.29 g/mol |
IUPAC Name |
2-diphenylphosphoryl-N-ethylacetamide |
InChI |
InChI=1S/C16H18NO2P/c1-2-17-16(18)13-20(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,17,18) |
InChI Key |
CGYYMVYKABNOTN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




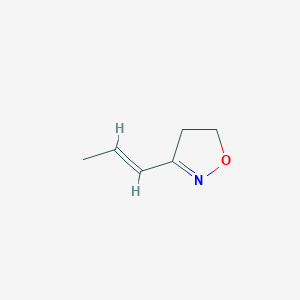
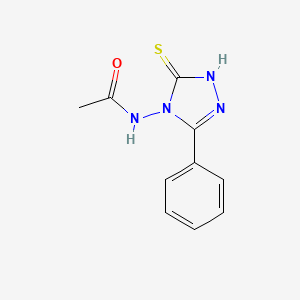

![5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12913683.png)

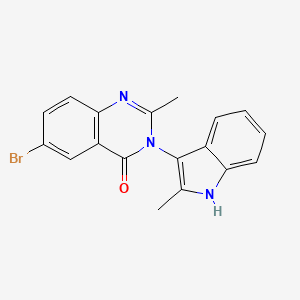
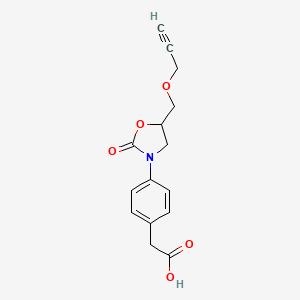
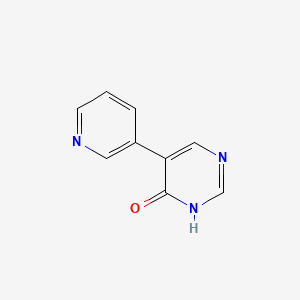
![2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine](/img/structure/B12913713.png)
